6-Benzyl-2-oxa-6-azaspiro[3.5]nonane
CAS No.:
Cat. No.: VC15966648
Molecular Formula: C14H19NO
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO |
|---|---|
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | 8-benzyl-2-oxa-8-azaspiro[3.5]nonane |
| Standard InChI | InChI=1S/C14H19NO/c1-2-5-13(6-3-1)9-15-8-4-7-14(10-15)11-16-12-14/h1-3,5-6H,4,7-12H2 |
| Standard InChI Key | GYARCIZFZLDEEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CN(C1)CC3=CC=CC=C3)COC2 |
Introduction
6-Benzyl-2-oxa-6-azaspiro[3.5]nonane is a complex spirocyclic compound featuring a unique ring structure that incorporates both oxygen and nitrogen atoms. This compound is distinguished by the presence of a benzyl group attached to its spiro framework, which contributes to its distinct chemical and biological properties. It belongs to a broader class of spirocyclic compounds known for their diverse applications in medicinal chemistry and material science.
Synthesis and Modification
The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane typically involves cyclization reactions of appropriate precursors under controlled conditions. Industrial production may employ advanced techniques such as continuous flow reactors and chromatography for purification. The compound can be modified for various applications through chemical reactions that alter its functional groups.
Biological Activity and Potential Applications
Research suggests that 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane exhibits potential biological activity, particularly as a ligand in biochemical assays. It may interact with specific enzymes or receptors, modulating their activity. This interaction could lead to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments.
| Application Area | Potential Use |
|---|---|
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Inhibition of microbial growth or activity |
| Biochemical Assays | Interaction with enzymes or receptors |
Comparison with Similar Compounds
Several compounds share structural similarities with 6-Benzyl-2-oxa-6-azaspiro[3.5]nonane, including:
-
tert-Butyl 2-oxa-6-azaspiro[3.5]nonane: Similar spiro structure but with a tert-butyl group instead of benzyl, altering reactivity.
-
2-Oxa-6-azaspiro[3.5]nonane: Lacks the benzyl group, resulting in different biological activity.
-
6-Benzyl-2-oxa-6-azaspiro[3.3]heptane: Smaller ring size, potentially leading to different pharmacological profiles.
| Compound | Structural Features | Unique Properties |
|---|---|---|
| tert-Butyl 2-oxa-6-azaspiro[3.5]nonane | Similar spiro structure with tert-butyl group | Altered reactivity |
| 2-Oxa-6-azaspiro[3.5]nonane | Lacks benzyl group | Different biological activity |
| 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane | Smaller ring size | Different pharmacological profiles |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume